molecular formula C10H14BrN3O2 B8718114 (5-Amino-3-bromo-pyridin-2-yl)-carbamic acid tert-butyl ester

(5-Amino-3-bromo-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No. B8718114
M. Wt: 288.14 g/mol
InChI Key: RXXIQGMSPXSTAQ-UHFFFAOYSA-N
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Patent
US08735584B2

Procedure details

(3-Bromo-5-nitro-pyridin2-yl)-carbamic acid tert-butyl ester (100 mg, 0.31 mmol) and tin chloride (298 mg, 1.57 mmol) were dissolved in EtOH (3 mL), and stirred for 2 h at 40° C. The reaction solution was quenched with 2M NaOH, diluted with EtOAc, and filtered through an Extrelut column. The column was washed with EtOAc, and the filtrate was concentrated to provide (5-amino-3-bromo-pyridin-2-yl)-carbamic acid tert-butyl ester (85 mg, 94% yield) as a brown solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
298 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[C:13]([Br:14])=[CH:12][C:11]([N+:15]([O-])=O)=[CH:10][N:9]=1)([CH3:4])([CH3:3])[CH3:2].[Sn](Cl)(Cl)(Cl)Cl>CCO>[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[C:13]([Br:14])=[CH:12][C:11]([NH2:15])=[CH:10][N:9]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC=C(C=C1Br)[N+](=O)[O-])=O
Name
Quantity
298 mg
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was quenched with 2M NaOH
ADDITION
Type
ADDITION
Details
diluted with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered through an Extrelut column
WASH
Type
WASH
Details
The column was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=NC=C(C=C1Br)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.